molecular formula C9H17ClO5S B13527852 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride

Cat. No.: B13527852
M. Wt: 272.75 g/mol
InChI Key: JQZUFNGGCXLVFJ-UHFFFAOYSA-N
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Description

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO4S. It is known for its role in organic synthesis, particularly in the formation of sulfonate esters. The compound features a sulfonyl chloride group, which is highly reactive and useful in various chemical reactions.

Properties

Molecular Formula

C9H17ClO5S

Molecular Weight

272.75 g/mol

IUPAC Name

2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO5S/c10-16(11,12)7-6-13-4-5-14-8-9-2-1-3-15-9/h9H,1-8H2

InChI Key

JQZUFNGGCXLVFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride typically involves the reaction of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-2-[(Oxolan-2-yl)methoxy]ethoxyethanol+Chlorosulfonic acid2-2-[(Oxolan-2-yl)methoxy]ethoxyethane-1-sulfonyl chloride+Hydrochloric acid\text{2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride} + \text{Hydrochloric acid} 2-2-[(Oxolan-2-yl)methoxy]ethoxyethanol+Chlorosulfonic acid→2-2-[(Oxolan-2-yl)methoxy]ethoxyethane-1-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonate esters, sulfonamides, and sulfonate salts.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to moderate heating, often under an inert atmosphere to prevent unwanted side reactions

Major Products Formed

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Salts: Formed by the reaction with thiols

Scientific Research Applications

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the modification of polymers and the preparation of functional materials with specific properties.

    Biochemistry: Applied in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethanol: The precursor to the sulfonyl chloride compound.

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.

Uniqueness

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride is unique due to its specific structure, which includes an oxolane ring and an ethoxyethane chain. This structure imparts distinct reactivity and properties compared to other sulfonyl chloride compounds, making it valuable for specific synthetic applications.

Biological Activity

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride, identified by its molecular formula C7H15ClO5SC_7H_{15}ClO_5S and a molecular weight of 246.71 g/mol, is a sulfonyl chloride compound notable for its structural complexity and potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its reactivity, potential therapeutic applications, and relevant case studies.

The compound features a sulfonyl chloride group, which is highly reactive and primarily engages in nucleophilic substitution reactions. This reactivity is due to the electrophilic nature of the sulfonyl group, allowing it to interact with various nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters respectively.

Summary of Key Properties:

PropertyDescription
Molecular FormulaC7H15ClO5S
Molecular Weight246.71 g/mol
Functional GroupsSulfonyl chloride, ether linkages
ReactivityNucleophilic substitution

Anticancer Potential

Research indicates that compounds with sulfonyl chloride functionalities can exhibit significant anticancer properties. For instance, similar sulfonyl compounds have been shown to selectively target hypoxic tumor cells, which are often resistant to conventional therapies. In preclinical studies, agents like KS119 demonstrated the ability to kill hypoxic cells effectively while minimizing damage to aerobic cells . The mechanism involves bioreductive activation leading to the generation of cytotoxic alkylating species.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of related sulfonyl compounds under varying oxygen conditions. The results indicated that these compounds could achieve significant cell kill rates in hypoxic environments—up to 5 logs of kill with concentrations around 50 μM . Such findings suggest that 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride may share similar mechanisms of action.

Case Studies

  • Hypoxia Selectivity : In a comparative analysis of sulfonamide prodrugs, KS119 was shown to preferentially kill EMT6 mammary carcinoma cells under hypoxic conditions without causing notable cytotoxicity in aerobic conditions. This selectivity is crucial for developing targeted cancer therapies that spare normal tissues .
  • Reactivity in Biological Systems : The compound's ability to undergo nucleophilic substitution reactions allows it to form stable conjugates with biological molecules, potentially leading to novel therapeutic agents. For example, the incorporation of oxolane moieties may enhance solubility and bioavailability in pharmacological applications.

Safety and Handling

As with many sulfonyl chlorides, 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride poses significant hazards:

  • Corrosive Nature : It can cause severe skin burns and eye damage.
  • Respiratory Irritant : Inhalation may lead to respiratory irritation .

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